Lipophilicity Differentiation: tert-Butyl Ester Confers 1.3 LogP Units Higher than Methyl Ester Analog
The tert-butyl ester of 6-chloro-4-methylnicotinate (CAS 1649469-46-4) exhibits a calculated LogP of 3.15 , which is substantially higher than the LogP of 1.83 reported for its direct methyl ester analog, methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) . This difference of 1.32 LogP units translates to an approximately 20-fold increase in partition coefficient, altering the compound's behavior in both synthetic workups and in silico drug-likeness predictions.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15 |
| Comparator Or Baseline | Methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4): LogP = 1.83 |
| Quantified Difference | +1.32 LogP units (≈ 20-fold higher partition coefficient) |
| Conditions | Calculated using vendor-reported computational methods; data retrieved from Fluorochem and BOC Sciences technical datasheets. |
Why This Matters
This quantifiable lipophilicity difference informs solvent selection during synthesis and can influence membrane permeability predictions in drug discovery, making the tert-butyl ester preferable for applications requiring higher logP.
